Tri-sprintec

描述

属性

CAS 编号 |

79871-54-8 |

|---|---|

分子式 |

C43H55NO5 |

分子量 |

665.9 g/mol |

IUPAC 名称 |

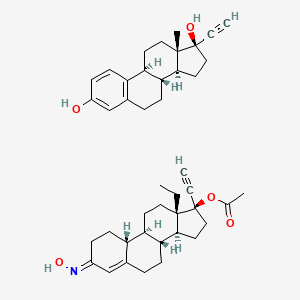

[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C23H31NO3.C20H24O2/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,14,18-21,26H,4,6-13H2,1,3H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/b24-17+;/t18-,19+,20+,21-,22-,23-;16-,17-,18+,19+,20+/m01/s1 |

InChI 键 |

GYMWQLRSSDFGEQ-ADRAWKNSSA-N |

SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

手性 SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

规范 SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

同义词 |

Cilest norgestimate - ethinyl estradiol norgestimate, ethinyl estradiol drug combination Ortho Tri-Cyclen Tri-Cyclen |

产品来源 |

United States |

Historical Context of Synthetic Progestins and Estrogens in Pharmacological Research

The journey into the world of synthetic steroid hormones began with the identification of reproductive hormones from biological sources in the 1930s. tandfonline.com Progesterone (B1679170) was first synthesized in 1934, followed by the synthesis of the first orally active progestin, norethisterone, in 1951. tandfonline.com The three primary natural estrogens were also synthesized during the 1930s. tandfonline.com A significant breakthrough came in 1937 with the synthesis of ethinyl estradiol (B170435), the first orally active estrogen, which remains a widely used component in hormonal formulations today. tandfonline.com

Initially, researchers discovered that natural hormones were not effective when taken orally due to poor absorption and rapid inactivation by the body. tandfonline.com This challenge spurred the development of synthetic steroids. The work of Russell Marker in 1943, who found a way to produce progesterone in large quantities from a Mexican yam, was a pivotal moment. pbs.orgasu.edu This process, known as "Marker Degradation," laid the foundation for modern synthetic hormone production. pbs.org

In the early 1950s, chemists Frank Colton and Carl Djerassi independently developed highly potent oral forms of synthetic progesterone. pbs.orgasu.edu Djerassi synthesized norethindrone, which was eight times more potent than natural progesterone, while Colton created norethynodrel (B126153). pbs.orgasu.edu These innovations were crucial for the development of oral contraceptives. The first such product, Enovid®, containing norethynodrel and mestranol, was approved by the FDA in 1960 for contraception. tandfonline.com

Norgestimate (B1679921) was later developed and introduced in 1986 as a "third-generation" progestin, designed to have a more favorable profile. wikipedia.org The initial high doses of estrogens in early oral contraceptives were linked to an increased risk of venous thromboembolism, leading to a significant reduction in the ethinyl estradiol dosage in modern formulations. tandfonline.comwikipedia.org

Overview of Norgestimate and Ethinyl Estradiol As Model Compounds for Mechanistic Investigations

Norgestimate and Norelgestromin: Progesterone Receptor and Androgen Receptor Interactions

Norgestimate is a prodrug that is rapidly and almost completely metabolized in the body to its active metabolites, primarily norelgestromin (also known as 17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel. iarc.frnih.gov These metabolites are responsible for the biological effects of norgestimate. researchgate.net Norgestimate and its metabolites exert their effects by interacting with progesterone and androgen receptors. nih.gov

Ligand Binding Domain Affinity and Selectivity for Nuclear Steroid Receptors (PR-A, PR-B, AR)

The progestational activity of norgestimate is primarily mediated by its active metabolite, norelgestromin, which binds to the progesterone receptor (PR). researchgate.net There are two main isoforms of the progesterone receptor, PR-A and PR-B, which are transcribed from the same gene but have different functional activities.

Norgestimate itself has a low affinity for the progesterone receptor. tandfonline.com However, its primary active metabolite, norelgestromin, demonstrates significant binding affinity for the PR. researchgate.net Studies have shown that norelgestromin selectively binds to the progesterone receptor. nih.gov

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) |

|---|---|---|

| Norgestimate | 15% wikipedia.org | 0% wikipedia.org |

| Norelgestromin | 10% wikipedia.org | 0% wikipedia.org |

| Levonorgestrel | 150-162% wikipedia.org | 45% wikipedia.org |

Relative binding affinities are expressed as a percentage of the reference ligand (promegestone for PR and metribolone for AR). wikipedia.org

Transcriptional Modulation via Estrogen Response Elements (EREs) and Progesterone Response Elements (PREs)

Upon binding to the progesterone receptor, norelgestromin induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulators and the general transcriptional machinery, leading to the modulation of gene expression. drugbank.com This process is central to the contraceptive effects, which include the inhibition of ovulation and changes to the cervical mucus and endometrium. drugbank.comiarc.fr

While the primary action is through PREs, the potential for indirect effects on estrogen response elements (EREs) exists through crosstalk between signaling pathways. However, the direct binding of the norgestimate-PR complex to EREs is not its primary mechanism of action.

Co-regulator Recruitment and Gene Expression Profiles

The binding of the norelgestromin-progesterone receptor complex to PREs leads to the recruitment of a suite of co-activator or co-repressor proteins. scispace.com The specific co-regulators recruited depend on the cellular context and the specific target gene. This recruitment modulates the rate of transcription of genes involved in the regulation of the menstrual cycle. For instance, the suppression of gonadotropin-releasing hormone (GnRH) gene expression in the hypothalamus is a key outcome, which in turn suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, thereby inhibiting ovulation. drugbank.com

Ethinyl Estradiol: Estrogen Receptor Interactions

Ethinyl estradiol is a synthetic estrogen that mimics the actions of endogenous estradiol. Its primary mechanism of action involves binding to and activating estrogen receptors. jacc.org

Estrogen Receptor Subtype (ERα and ERβ) Binding Characteristics

There are two main subtypes of the estrogen receptor, ERα and ERβ, which are encoded by separate genes. ahajournals.org These subtypes have distinct tissue distributions and can mediate different physiological effects. nih.gov Ethinyl estradiol binds to both ERα and ERβ. jacc.org The two ER subtypes share high homology in their DNA-binding domains but differ more significantly in their ligand-binding and N-terminal domains. ahajournals.org

While estradiol binds with roughly equal affinity to both ERα and ERβ, some synthetic estrogens can show preferential binding to one subtype over the other. wikipedia.org Studies in various models have shown that ERβ may have a higher binding affinity for estradiol than ERα. researchgate.netacs.org The binding of ethinyl estradiol to these receptors initiates a cascade of events similar to that of endogenous estrogen, including the regulation of gene expression through binding to estrogen response elements (EREs). drugbank.com This contributes to the contraceptive effect by suppressing FSH release and stabilizing the endometrium.

| Receptor Subtype | Binding Affinity | Key Functions |

|---|---|---|

| ERα | High | Mediates many of the classical estrogenic effects in reproductive tissues. nih.gov |

| ERβ | High | Plays a role in a wider range of tissues, including the cardiovascular and central nervous systems. nih.gov |

Transcriptional Regulation of Target Genes and Interactions with AP-1 Elements

The hormonal components of Tri-Sprintec, ethinyl estradiol and the active metabolites of norgestimate, exert their effects primarily by acting as ligand-activated transcription factors. drugbank.comcgu.edu.tw Ethinyl estradiol binds to estrogen receptors (ERα and ERβ), and the active metabolites of norgestimate bind to the progesterone receptor (PR). nih.govwikipedia.org Upon binding, these receptor-ligand complexes can directly bind to specific DNA sequences known as hormone response elements in the promoter regions of target genes, thereby regulating their transcription.

Beyond direct DNA binding, the estrogen receptor can also modulate gene expression without binding directly to an estrogen response element (ERE). One such mechanism involves interaction with the activator protein-1 (AP-1) transcription factor complex. nih.govuniprot.orgimrpress.com Estrogen receptors can enhance AP-1 activity through distinct mechanisms that are dependent on whether the receptor is bound to an estrogen or an antiestrogen. nih.gov When bound to an estrogen like ethinyl estradiol, the estrogen receptor is thought to enhance AP-1 activity through interactions with coactivator proteins. nih.gov This ERE-independent signaling allows for a broader range of gene regulation. imrpress.com

Rapid Non-genomic Actions via Membrane-Associated Estrogen Receptors

In addition to the classical genomic pathway that involves gene transcription, estrogens can also elicit rapid biological responses that are too quick to be explained by changes in gene expression. nih.govnih.gov These effects are mediated by a subpopulation of estrogen receptors located at the cell membrane. nih.govresearchgate.net Ethinyl estradiol can activate these membrane-associated estrogen receptors, including a G protein-coupled estrogen receptor (GPER), initiating rapid intracellular signaling cascades. wikipedia.orgnih.gov

The activation of these membrane receptors can lead to:

Fluctuations in intracellular calcium levels and cyclic AMP (cAMP). nih.govmdpi.com

Activation of protein kinase pathways such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositide 3-kinase (PI3K)/AKT pathways. nih.govmdpi.commdpi.com

Stimulation of endothelial nitric oxide synthase (eNOS), which has vasodilatory effects. physiology.orgjci.org

Pharmacodynamics and Cellular Responses in Experimental Models

Effects on Hypothalamic-Pituitary Axis Regulation in in vitro and in vivo Systems

The combination of norgestimate (B1679921) and ethinyl estradiol (B170435) primarily functions by overriding the natural hormonal fluctuations that govern the female reproductive cycle. contemporarypediatrics.com This is achieved through a negative feedback mechanism on the hypothalamic-pituitary-ovarian (HPO) axis. contemporarypediatrics.comdrugbank.com

Gonadotropin Secretion Modulation (LH, FSH)

The synergistic action of norgestimate and ethinyl estradiol significantly suppresses the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. patsnap.commedscape.com Progestins like norgestimate decrease the frequency of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus, which in turn reduces the pituitary's output of FSH and LH. drugbank.com Ethinyl estradiol complements this action by inhibiting the secretion of FSH and LH at both the hypothalamic and pituitary levels. contemporarypediatrics.com

Specifically, the high levels of estrogen and progesterone (B1679170) provided by the medication inhibit the LH surge, a critical trigger for ovulation. contemporarypediatrics.com This combined effect prevents follicular maturation and the subsequent release of an egg. contemporarypediatrics.compatsnap.com Studies have shown that combined oral contraceptives effectively suppress plasma FSH and LH levels, eliminating the mid-cycle surge that is essential for ovulation. Even newer progestogens like norgestimate, when administered in sufficient dosages, demonstrate this suppressive effect on the midcycle peaks of both LH and FSH.

Direct Cellular Effects in Reproductive Tissues (e.g., Ovary, Uterus, Endometrium) in Research Models

Beyond their systemic effects on the HPO axis, the components of Tri-Sprintec exert direct cellular effects on reproductive tissues.

Modulation of Cellular Proliferation and Apoptosis

In the endometrium, the lining of the uterus, the prolonged use of a combination of ethinyl estradiol and a progestin leads to glandular and stromal atrophy and underdevelopment of spiral arterioles. researchgate.net Progestins, in general, have anti-proliferative effects on endometrial tissue. nih.gov

A study investigating the effects of ethinyl estradiol and desogestrel (B1670305) (another progestin) on ectopic endometrial tissue found that the combination enhanced both cell proliferation and apoptosis compared to progestin alone. nih.govnih.govtums.ac.ir Levels of the proliferation marker Ki-67 were significantly higher in the group receiving both ethinyl estradiol and desogestrel compared to the desogestrel-only group. nih.gov Conversely, the number of apoptotic cells, identified by the TUNEL assay, was also significantly higher in the combination group. nih.govtums.ac.ir This suggests a complex interplay where ethinyl estradiol may stimulate proliferation while also sensitizing cells to apoptosis. nih.gov

| Treatment Group | Median Ki-67 Positive Cells (Proliferation) [IQR] | Median TUNEL-Positive Cells (Apoptosis) [IQR] |

|---|---|---|

| EE-DSG (Ethinyl Estradiol + Desogestrel) | 1.4 [1.2] | 2.8 [0.7] |

| DSG (Desogestrel only) | 0.6 [0.7] | 1.8 [1.4] |

| Control | Not Reported | 0.2 [0.2] |

Regulation of Aromatase Activity and Steroidogenesis Pathways

Aromatase is a key enzyme in the synthesis of estrogens from androgens. oecd-ilibrary.org While direct studies on this compound's effect on aromatase in reproductive tissues are specific, the hormonal components are known to influence steroidogenesis. By suppressing FSH, which stimulates the growth of ovarian follicles where aromatase activity is high, the combination indirectly reduces endogenous estrogen production. Some research indicates that aromatase inhibitors work by blocking this enzyme's activity in extraovarian sites, leading to a suppression of local estrogen conversion. medscape.com

Impact on Non-Reproductive Biological Systems at a Molecular and Cellular Level

The influence of this compound's components extends to non-reproductive systems, most notably the liver.

Hepatic Protein Synthesis Modulation (e.g., Sex Hormone Binding Globulin)

Ethinyl estradiol has a significant impact on the hepatic synthesis of various proteins, including sex hormone-binding globulin (SHBG). droracle.airesearchgate.net SHBG is a protein that binds to sex hormones, primarily testosterone (B1683101) and estradiol, regulating their bioavailability. droracle.ai Oral administration of ethinyl estradiol leads to a dose-dependent increase in SHBG levels. frontiersin.org

Norgestimate is characterized by its minimal androgenicity, meaning it has a low potential to produce male-like effects. nih.gov Crucially, norgestimate does not counteract the estrogen-induced increase in SHBG. droracle.aihres.ca This results in higher levels of SHBG, which in turn leads to a decrease in the amount of free, biologically active testosterone in the bloodstream. droracle.aifda.gov This mechanism is also a key factor in the use of this combination for treating conditions like acne, which can be influenced by androgen levels. fda.gov

| Hormonal Component | Effect on SHBG Synthesis | Resulting Effect on Free Testosterone |

|---|---|---|

| Ethinyl Estradiol | Increases | Decreases |

| Norgestimate | Does not counteract the estrogen-induced increase |

Influence on Enzyme Activities in Various Tissues

The constituent compounds of this compound, norgestimate and ethinyl estradiol, exert a notable influence on the activity of various enzyme systems within the body, particularly those located in the liver. These interactions are primarily centered on the Cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of a wide range of endogenous substances and xenobiotics, including drugs. The effects are not uniform across all enzymes; the combination of norgestimate and ethinyl estradiol can lead to the inhibition of some enzymes and the induction of others. nih.govnih.gov

Research into the pharmacodynamics of these compounds reveals a complex pattern of enzyme modulation. Norgestimate itself is a prodrug that undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver to form its primary active metabolites, norelgestromin (B1679859) and levonorgestrel (B1675169). researchgate.netwikipedia.orgfda.govnih.gov Ethinyl estradiol is also metabolized by various enzymes. nih.govfda.gov The metabolic pathways for both the progestin and estrogen components heavily involve CYP enzymes, particularly CYP3A4, as well as other enzymes like CYP2C19 and sulfotransferases. nih.govnih.govfda.gov This shared metabolic processing is the basis for the observed influence on enzyme activities.

A clinical study using a validated "cocktail" of probe drugs to assess the activity of multiple drug-metabolizing enzymes in women taking a triphasic oral contraceptive containing norgestimate and 35 mcg of ethinyl estradiol yielded specific results. nih.gov The findings indicated a statistically significant decrease in the activity of CYP1A2 and CYP2C19. nih.gov Conversely, the activity of CYP2C9 and CYP2D6 was observed to increase. nih.gov The study also reported a decrease in the activity of N-acetyltransferase 2 (NAT-2), another important drug-metabolizing enzyme. nih.gov Notably, no significant effects were seen on the activity of xanthine (B1682287) oxidase or hepatic CYP3A in this particular study. nih.gov Other analyses support the inhibitory potential of ethinyl estradiol, particularly on CYP1A2 and CYP2C19. nih.govdrugsporphyria.net

The influence extends to common liver function enzymes. Studies on users of oral contraceptives have reported significant increases in serum levels of Lactate dehydrogenase (LDH), Gamma-glutamyltransferase (GGT), Serum Glutamic-Pyruvic Transaminase (SGPT, also known as Alanine aminotransferase or ALT), and Serum Glutamic-Oxaloacetic Transaminase (SGOT, also known as Aspartate aminotransferase or AST). nih.gov In the same study, a decrease in Alkaline phosphatase (ALP) was noted. nih.gov However, the magnitude of these effects appears to be related to the estrogen dose. One study involving a formulation with 35 mcg of ethinyl estradiol found little to no significant effect on liver function tests, including SGPT, LDH, and total bilirubin, a stark contrast to the higher incidence of abnormalities reported with older pills containing 50-100 mcg of estrogen. nih.gov In a different context, research involving patients with pre-existing chronic inflammatory liver disease showed that treatment with ethinyl estradiol led to a significant decrease in elevated levels of Alkaline phosphatase, γ-glutamyl transferase, and aspartate aminotransferase. acpjournals.org

Data Tables

Table 1: Influence of Triphasic Oral Contraceptive (Norgestimate/Ethinyl Estradiol) on Drug-Metabolizing Enzyme Activity Data derived from a randomized crossover study in 10 premenopausal women. nih.gov

| Enzyme | Probe Drug Used | Observed Effect on Activity | Statistically Significant |

|---|---|---|---|

| CYP1A2 | Caffeine | Decreased | Yes |

| CYP2C19 | Omeprazole | Decreased | Yes |

| NAT-2 | Caffeine | Decreased | No |

| CYP2C9 | Warfarin | Increased | No |

| CYP2D6 | Dextromethorphan | Increased | No |

| CYP3A (hepatic) | Midazolam (IV) | No Effect | No |

| Xanthine Oxidase | Caffeine | No Effect | No |

Table 2: Reported Effects of Ethinyl Estradiol-Containing Oral Contraceptives on Liver Function Enzymes Summary of findings from various experimental models and subject populations.

| Enzyme | Subject Population | Observed Effect on Serum Levels | Source(s) |

|---|---|---|---|

| SGPT (ALT) | General Users | Increased | nih.gov |

| Healthy Volunteers (35 mcg EE) | No significant effect | nih.gov | |

| SGOT (AST) | General Users | Increased | nih.gov |

| Patients with Chronic Liver Disease | Decreased (from elevated baseline) | acpjournals.org | |

| GGT | General Users | Increased | nih.gov |

| Patients with Chronic Liver Disease | Decreased (from elevated baseline) | acpjournals.org | |

| ALP | General Users | Decreased | nih.gov |

| Patients with Chronic Liver Disease | Decreased (from elevated baseline) | acpjournals.org | |

| LDH | General Users | Increased | nih.gov |

Metabolic Pathways and Biotransformation of Tri Sprintec Components

The biotransformation of the two active components in Tri-Sprintec, norgestimate (B1679921) and ethinyl estradiol (B170435), involves extensive metabolic processes primarily occurring in the liver and gastrointestinal tract. These pathways convert the parent compounds into various metabolites, influencing their activity and subsequent elimination from the body.

Pharmacogenomics and Molecular Variability in Response

Genetic Polymorphisms in Steroid Hormone Receptors and their Molecular Effects

The biological effects of ethinyl estradiol (B170435) and the active metabolites of norgestimate (B1679921) are mediated through their interaction with specific steroid hormone receptors, namely the estrogen and progesterone (B1679170) receptors. These receptors are ligand-activated transcription factors that, upon binding, regulate the expression of target genes. oup.com Genetic variations, or polymorphisms, in the genes encoding these receptors can alter their structure, expression, or function, leading to differences in cellular response to hormonal stimulation.

Estrogen Receptors (ER)

Ethinyl estradiol exerts its effects by binding to estrogen receptors, primarily ERα and ERβ, which are members of the nuclear receptor superfamily. nih.gov Polymorphisms in the estrogen receptor 1 gene (ESR1), which codes for ERα, have been a key area of research. It has been hypothesized that such variations could explain some of the inter-individual differences in response to oral contraceptives. oup.com

One study investigated the relationship between two common polymorphisms in the ESR1 gene (c.454-397T>C and c.975C>G) and the effects of oral contraceptives on plasma levels of factors related to hemostasis and inflammation. oup.com However, the study concluded that these particular ESR1 variants did not significantly account for the large inter-individual differences observed in the response of these variables to oral contraceptive administration. oup.com Similarly, another investigation into ESR1 T>C and A>G polymorphisms found no significant effect on the autonomic modulation of heart rate in either users or non-users of oral contraceptives. nih.gov While these specific polymorphisms may not be primary drivers of variability in common responses, other research suggests that genetic variations in the estrogen beta receptor gene could potentially enhance the blood pressure-elevating effects of combined hormonal contraceptives. ahajournals.org

Progesterone Receptors (PR)

Norgestimate is a prodrug, meaning it is metabolized into active compounds in the body. nih.gov Its primary active metabolites, norelgestromin (B1679859) and levonorgestrel (B1675169), exert their progestational effects by binding to progesterone receptors (PRs). nih.govfda.gov Like estrogen receptors, PRs exist as two main isoforms, PR-A and PR-B, which are encoded by the PGR gene and belong to the steroid receptor superfamily. nih.govgenecards.org

The response to progestins can be influenced by genetic variations affecting the progesterone receptors. researchgate.net For instance, the PGR gene polymorphism +331G/A has been studied in other contexts and found to be associated with a decreased risk of deep infiltrating endometriosis. nih.gov While direct research linking specific PGR polymorphisms to the variability in response to norgestimate is limited, the existence of such variants highlights a potential mechanism for differing individual sensitivities to the progestogenic component of Tri-Sprintec. The binding affinity of norgestimate's metabolites to the PR is crucial for its biological activity; levonorgestrel-17-acetate and levonorgestrel bind strongly to the receptor, which is essential for the contraceptive effect. nih.gov

Table 1: Genetic Polymorphisms in Steroid Hormone Receptors and Related Genes

| Gene | Polymorphism | Molecular Effect | Associated Clinical/Biological Finding |

| ESR1 (Estrogen Receptor α) | c.454-397T>C, c.975C>G | Alteration in the non-coding region of the estrogen receptor gene. | Did not significantly explain inter-individual variation in hemostasis and inflammation markers in response to oral contraceptives. oup.com |

| ESR1 (Estrogen Receptor α) | T>C, A>G | Variants in the estrogen receptor gene. | No significant effect on autonomic modulation of heart rate in oral contraceptive users. nih.gov |

| Estrogen Receptor β Gene | Not specified | Potential alteration of receptor function or expression. | Suggested to potentially enhance the blood pressure-elevating effects of combined hormonal contraceptives. ahajournals.org |

| PGR (Progesterone Receptor) | +331G/A | Variation in the progesterone receptor gene. | Associated with altered risk for certain gynecological conditions like endometriosis; potential to modulate response to progestins. nih.gov |

Variations in Drug-Metabolizing Enzymes and Transporter Genes affecting Compound Metabolism and Cellular Exposure

The concentration of ethinyl estradiol and norgestimate's active metabolites at their target tissues is heavily influenced by the rate at which they are metabolized and transported. Genetic variations in the genes for drug-metabolizing enzymes and transporter proteins can significantly alter the pharmacokinetics of these compounds.

Drug-Metabolizing Enzymes

The metabolism of the hormonal components of this compound is a multi-step process involving several enzyme families, most notably the Cytochrome P450 (CYP) superfamily.

Ethinyl Estradiol Metabolism: Ethinyl estradiol undergoes extensive first-pass metabolism. nih.gov The primary pathway is hydroxylation, which is catalyzed mainly by the CYP3A4 and CYP2C9 enzymes. nih.govnih.govwikipedia.org Genetic variability in these enzymes is common and can impact drug metabolism. aafp.org For example, polymorphisms in the CYP3A4 gene can lead to different metabolic phenotypes (e.g., poor, extensive, or ultra-rapid metabolizers), which can alter the plasma concentrations of ethinyl estradiol. aafp.org Individuals with gene variants that increase the activity of CYP3A4 may metabolize ethinyl estradiol more rapidly, leading to lower systemic exposure. aafp.orghres.ca Conversely, variants that decrease enzyme activity could lead to higher concentrations. Other enzymes, including CYP1A2, are also involved in its metabolism. nih.gov After hydroxylation, the metabolites are further processed through conjugation with sulfates and glucuronides, involving enzymes like sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), which also have genetic variants.

Transporter Genes

The distribution and bioavailability of sex hormones are regulated by transporter proteins, with Sex Hormone-Binding Globulin (SHBG) playing a central role.

Sex Hormone-Binding Globulin (SHBG): SHBG is a plasma glycoprotein (B1211001) produced by the liver that binds tightly to androgens and estrogens, regulating their availability to target tissues. nih.gov Ethinyl estradiol is known to increase the hepatic production of SHBG. tandfonline.comwikipedia.org The metabolites of norgestimate also interact with plasma proteins; norelgestromin binds to albumin, while levonorgestrel binds to both albumin and SHBG. fda.govwikipedia.org Significant inter-individual variation exists in baseline SHBG levels, partly due to genetic polymorphisms in the SHBG gene. nih.govtandfonline.com For example, a pentanucleotide repeat polymorphism, (TAAAA)n, in the promoter region of the SHBG gene has been shown to influence its transcription levels; shorter repeat lengths are generally associated with higher gene transcription and higher serum SHBG levels. tandfonline.com Other missense polymorphisms that change the amino acid sequence of the protein can also affect SHBG's half-life and function. tandfonline.com These genetic differences can alter the proportion of free, biologically active hormone, thereby modulating the ultimate effect of the administered contraceptive.

Table 2: Genetic Variations in Key Metabolizing Enzymes and Transporter Proteins

| Gene | Protein | Role in Metabolism/Transport | Common Polymorphisms/Variations | Pharmacogenomic Effect |

| CYP3A4 | Cytochrome P450 3A4 | Major enzyme for the hydroxylation (metabolism) of ethinyl estradiol and the metabolite levonorgestrel. researchgate.netnih.govnih.gov | Numerous variants (e.g., CYP3A422) exist, leading to variable enzyme activity. aafp.org | Variations can alter the clearance of ethinyl estradiol and levonorgestrel, affecting plasma concentrations and potentially influencing response. aafp.org |

| CYP2C9 | Cytochrome P450 2C9 | Minor enzyme involved in the metabolism of ethinyl estradiol. nih.govnih.gov | Variants like CYP2C92 and CYP2C93 result in decreased enzyme activity. | May contribute to inter-individual differences in ethinyl estradiol metabolism, though to a lesser extent than CYP3A4. nih.gov |

| CYP3A5 | Cytochrome P450 3A5 | Involved in the metabolism of the norgestimate metabolite, levonorgestrel. researchgate.net | A common polymorphism (CYP3A53) leads to a non-functional protein, prevalent in many populations. | Individuals with at least one functional CYP3A5*1 allele may have higher clearance of levonorgestrel. researchgate.net |

| SHBG | Sex Hormone-Binding Globulin | Transports sex steroids in the blood, regulating their bioavailability. nih.gov Levonorgestrel binds to SHBG. wikipedia.org | (TAAAA)n repeat polymorphism in the promoter; missense mutations (e.g., D356N). tandfonline.com | Affects baseline plasma SHBG levels, which can alter the amount of free (active) levonorgestrel and impact biological effects. tandfonline.com |

| UGT/SULT | UGTs / SULTs | Enzymes responsible for the conjugation (Phase II metabolism) of ethinyl estradiol metabolites. | Various polymorphisms exist for genes like UGT1A1 and SULT1A1. | Can influence the rate of elimination of ethinyl estradiol metabolites. |

Chemical Synthesis and Structural Modifications

Synthetic Routes for Norgestimate (B1679921) and its Key Precursors

Norgestimate is a synthetic progestin belonging to the 19-nortestosterone derivative family, specifically the gonane (B1236691) subgroup. capes.gov.brwikipedia.org It is considered a "third-generation" progestin and functions as a prodrug, meaning it is converted into its active forms within the body. wikipedia.orgthelowdown.com Its synthesis is intrinsically linked to that of its precursors and metabolites, such as levonorgestrel (B1675169) and norelgestromin (B1679859).

A common synthetic strategy for progestins like norgestimate begins with the Birch reduction of estradiol (B170435) 3-methyl ether. This reaction reduces the aromatic A-ring, a crucial step in converting an estrogenic scaffold into a nortestosterone-type structure. wikipedia.org

A more direct synthesis of norgestimate's primary active metabolite, norelgestromin (also known as 17-deacetylnorgestimate), starts from the readily available progestin, levonorgestrel. google.comwikipedia.org This process involves the formation of an oxime at the C3-ketone position. A key advantage of certain patented methods is the ability to perform this oximation using hydroxylamine (B1172632) hydrochloride in an ethanol (B145695) solvent without needing to protect the C17-hydroxyl group. google.com The reaction yields a mixture of E/Z isomers of norelgestromin. google.compatsnap.com Norgestimate is then synthesized through the acetylation of the C17-hydroxyl group of norelgestromin. wikipedia.org

The key precursors and intermediates in this pathway are:

Levonorgestrel: The starting material for the oximation reaction. google.com

Norelgestromin (17-deacetylnorgestimate): The direct precursor to norgestimate, formed by the oximation of levonorgestrel. wikipedia.orggoogle.com It is also the major active metabolite of norgestimate. wikipedia.org

Synthetic Routes for Ethinyl Estradiol

Ethinyl estradiol is a potent, orally active synthetic estrogen. Its synthesis was a landmark achievement, addressing the poor oral bioavailability of natural estradiol. drugbank.com The primary synthetic route involves the modification of estrone (B1671321).

The key transformation is the addition of an ethynyl (B1212043) group at the C17 position, which contains a ketone. This is an ethynylation reaction, which converts the C17-ketone into a tertiary alcohol. This is typically accomplished by reacting estrone with acetylene (B1199291) in the presence of a strong base, such as potassium tert-butoxide, in a suitable solvent like tetrahydrofuran. An alternative method involves using a metal acetylide, such as that formed from a Grignard reagent or an alkali metal like lithium or sodium in liquid ammonia. The introduction of the 17α-ethinyl group is the single most important structural modification, as it sterically hinders the metabolic oxidation of the C17-hydroxyl group, thereby preventing rapid inactivation in the liver and conferring high oral potency. drugbank.com

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve synthesizing derivatives and analogues of a lead compound to understand how specific structural features influence its biological activity. For norgestimate and ethinyl estradiol, these studies are crucial for elucidating the molecular basis of their interaction with steroid hormone receptors and their metabolic fate. unicamp.brnih.gov

The hormonal effect of these steroids is mediated by their binding to specific nuclear receptors, primarily the progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptor (ER). The affinity and selectivity of this binding are highly dependent on the molecule's three-dimensional structure.

For norgestimate , the modifications at the C3 and C17 positions compared to its precursor levonorgestrel are critical for its unique activity profile. wikipedia.org Norgestimate itself is a prodrug with a low binding affinity for both the PR and AR. nih.gov Its activity is derived from its metabolites: norelgestromin and levonorgestrel. wikipedia.org

The C3-oxime group in norgestimate and norelgestromin significantly reduces androgen receptor affinity compared to the C3-keto group of levonorgestrel. wikipedia.org

Norelgestromin (17-deacetylnorgestimate) exhibits a high affinity for the PR with very weak binding to the AR. This makes it a highly selective progestin. wikipedia.org

Levonorgestrel , a minor but potent metabolite, binds strongly to the PR but also has a notable affinity for the AR, which accounts for potential androgenic effects. wikipedia.orgthelowdown.com

The C17-acetate group on norgestimate renders it inactive until it is hydrolyzed to norelgestromin. nih.gov

The selective progestational effect of norgestimate is thus a direct result of its structural design as a prodrug that is metabolized primarily into the highly selective norelgestromin.

Interactive Table: Relative Binding Affinity (RBA) of Norgestimate and its Metabolites

| Compound | Progesterone Receptor (PR) Affinity (RBA %) | Androgen Receptor (AR) Affinity (RBA %) | Selectivity Ratio (AR/PR RBA) |

| Norgestimate | 15 | 0.3 | ~50 |

| Norelgestromin | 10 | 1.3 | ~7.7 |

| Levonorgestrel | 150 | 22 | ~6.8 |

Data compiled from multiple sources representing typical relative values. Absolute values can vary based on assay conditions. RBA is often relative to a standard potent ligand. wikipedia.org

For ethinyl estradiol , SAR is more straightforward. The structural requirements for high-affinity binding to the estrogen receptor are stringent.

The phenolic A-ring with a hydroxyl group at C3 is essential for ER binding. patsnap.com

The 17α-ethinyl group does not negatively impact receptor binding but, as mentioned, dramatically improves oral bioavailability. drugbank.com

Most substitutions on the steroid's A-ring tend to impair binding, while some modifications on the C and D rings may be tolerated. nih.gov

The chemical structure of a steroid dictates how it is metabolized by enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, which in turn determines its half-life and activity profile. nih.govdrugsporphyria.net

For norgestimate , its structure is intentionally designed for a specific metabolic cascade:

Norgestimate is rapidly and almost completely metabolized during its first pass through the intestine and liver. wikipedia.org

The primary metabolic step is the deacetylation at the C17 position to yield the main active metabolite, norelgestromin . wikipedia.orgdrugbank.com

A smaller portion of norelgestromin is subsequently converted to levonorgestrel through the reduction of the C3-oxime to a ketone. wikipedia.orgdrugbank.com

This two-step activation pathway, governed by the C17-acetate and C3-oxime groups, is a key structural feature that differentiates norgestimate from other progestins. These active metabolites are eventually inactivated through further hydroxylation and conjugation reactions for excretion. wikipedia.orgdrugsporphyria.net

For ethinyl estradiol , the key modification for metabolic stability is the 17α-ethinyl group .

This group effectively shields the C17-hydroxyl from oxidation by metabolic enzymes, a primary route of inactivation for natural estradiol. drugbank.com This structural modification is the reason for its enhanced metabolic stability and long half-life compared to its natural counterpart. drugsporphyria.net

The primary routes of biotransformation for ethinyl estradiol involve hydroxylation on the aromatic A-ring (a phase I reaction), primarily by CYP3A4 and CYP2C9 enzymes, followed by conjugation with sulfate (B86663) or glucuronide (a phase II reaction) to facilitate its excretion. drugsporphyria.netnih.gov

Advanced Analytical Methodologies for Research

Quantitative and Qualitative Analysis in Research Matrices (e.g., Cell Lysates, Tissue Homogenates)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of norgestimate (B1679921), ethinyl estradiol (B170435), and their metabolites in biological samples like plasma, cell lysates, and tissue homogenates. nih.govfarmaciajournal.com The development of these methods is critical, especially considering the rapid metabolism of norgestimate into its primary active metabolites, norelgestromin (B1679859) (NGMN) and norgestrel (B7790687) (NG). fda.gov

Researchers have developed robust UPLC-MS/MS methods capable of simultaneously quantifying EE, NGM, and its major active metabolite, 17-desacetyl norgestimate (DNGM), at very low concentrations (pg/mL) in human plasma. nih.govresearchgate.net To enhance the mass spectrometric response, especially for low-level detection, derivatization with reagents like dansyl chloride is often employed. nih.govthermofisher.com This technique has proven essential for bioequivalence studies where demonstrating the levels of the parent compound, in addition to its metabolites, is required. nih.govresearchgate.net

A significant challenge in analyzing norgestimate is its ex-vivo conversion to DNGM. To mitigate this, specific anticoagulants such as sodium fluoride/potassium oxalate (B1200264) are used during sample collection. nih.gov The extraction of these compounds from complex matrices like plasma is typically achieved through liquid-liquid extraction with solvents like hexane (B92381) and ethyl acetate (B1210297) or through solid-phase extraction (SPE). nih.govthermofisher.com

For tissue homogenates, a strategy involves diluting the homogenate with plasma, allowing for the use of a validated plasma LC-MS/MS assay. nih.gov This approach helps to minimize the matrix effects from the tissue, which can interfere with the analysis. nih.gov The accuracy of this method is dependent on the dilution factor, which must be sufficient to reduce the tissue matrix effect to a negligible level. nih.gov

Table 1: LC-MS/MS Method Parameters for Analysis of Norgestimate and Ethinyl Estradiol Analytes

| Analyte | Sample Matrix | Extraction Method | Derivatization Agent | Instrumentation | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|---|

| Ethinyl Estradiol, Norgestimate, 17-Desacetyl Norgestimate | Human Plasma | Liquid-Liquid Extraction (Hexane/Ethyl Acetate) | Dansyl Chloride | UPLC-MS/MS | 5 pg/mL (EE, NGM), 25 pg/mL (DNGM) | nih.govresearchgate.net |

| Ethinyl Estradiol | Human Plasma | Solid-Phase Extraction (SPE) | Dansyl Chloride | LC-MS/MS (TSQ Vantage) | 5 pg/mL | thermofisher.com |

| Norelgestromin, Norgestrel, Ethinyl Estradiol | Plasma | Not specified | Not specified | LC-MS/MS | 0.0198 ng/mL (NGMN), 0.0203 ng/mL (NG), 0.00247 ng/mL (EE) | springermedizin.de |

| Levonorgestrel (B1675169), Ethinyl Estradiol | Human Plasma | Protein Precipitation followed by Liquid-Liquid Extraction | Dansyl Chloride (for EE) | LC-MS/MS | 100 pg/mL (Levonorgestrel), 5 pg/mL (EE) | researchgate.net |

High-performance liquid chromatography (HPLC) is a widely used technique for the determination of norgestimate and ethinyl estradiol. nih.govcapes.gov.br A key feature of a successful HPLC method is its ability to separate the syn and anti isomers of norgestimate, ensuring the method's selectivity. nih.govcapes.gov.br Reversed-phase columns are commonly employed for the separation. nih.govcapes.gov.br

For instance, a stability-indicating HPLC assay was developed to separate intact norgestimate and ethinyl estradiol from their potential degradation products. nih.govcapes.gov.br This method utilized a C18 column and a mobile phase consisting of water, tetrahydrofuran, and methanol. nih.govcapes.gov.brresearchgate.net

While HPLC is prevalent, gas chromatography (GC) has also been used in the analysis of related compounds. However, advancements in liquid chromatography, such as the development of Ultra-Performance Liquid Chromatography (UPLC), have allowed for the consolidation of multiple HPLC and GC methods into a single, more efficient UPLC method. This not only reduces analysis time but also improves resolution and decreases solvent consumption.

Table 2: HPLC Method for Norgestimate and Ethinyl Estradiol

| Analytes | Column | Mobile Phase | Key Feature | Reference |

|---|---|---|---|---|

| Norgestimate and Ethinyl Estradiol | 5-micron, reversed-phase | Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v) | Separates syn and anti isomers of norgestimate | nih.govcapes.gov.br |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Metabolite Profiling

Immunoassay Techniques for Receptor Binding and Cellular Hormone Levels in Research

Immunoassays are valuable tools for measuring hormone levels and assessing receptor binding in research. These techniques, such as enzyme-linked immunosorbent assay (ELISA) and direct chemiluminescence immunoassays, are used to determine concentrations of hormones like luteinizing hormone (LH), follicle-stimulating hormone (FSH), and progesterone (B1679170), which are influenced by the administration of contraceptive steroids. nih.gov

In research studies, immunoassays have been used to measure the pharmacodynamic effects of the components of Tri-sprintec. nih.gov For instance, serum concentrations of LH and FSH have been measured using immunoassay methods to understand the impact of these synthetic hormones on the endocrine system. springermedizin.de

Receptor binding assays are also crucial. For example, the androgen receptor binding of norgestimate and its metabolites has been evaluated by measuring the displacement of a radiolabeled androgen, such as Sa-dihydrotestosterone, from isolated androgen receptors. fda.gov Such studies have shown that neither norgestimate nor its metabolite 17-deacetyl norgestimate significantly binds to sex hormone-binding globulin (SHBG). fda.gov

It is important to note that while immunoassays are useful, LC-MS/MS methods are often preferred for quantitative analysis of low hormone levels due to their higher sensitivity and specificity, as immunoassays can sometimes show cross-reactivity. farmaciajournal.com

Spectroscopic Characterization of Synthetic Intermediates and Metabolites (e.g., NMR, IR)

The synthesis and characterization of the active pharmaceutical ingredients in this compound, as well as their intermediates and metabolites, rely on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. eurjchem.comscite.ai These methods provide detailed information about the molecular structure of the compounds.

For example, 1H NMR and 13C NMR spectroscopy are used to determine the structure of newly synthesized compounds by analyzing the chemical environment of the hydrogen and carbon atoms within the molecule. eurjchem.comscite.ai IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. eurjchem.comscite.ai

In the context of drug development and synthesis, these spectroscopic techniques are essential for confirming the identity and purity of synthetic intermediates and the final active compounds. soton.ac.uktheses.fr For instance, following a synthesis procedure, NMR and IR analysis of the crude product can confirm the successful formation of the desired compound and identify any byproducts. soton.ac.uk

Environmental and Ecotoxicological Research Molecular and Cellular Mechanisms

Environmental Degradation Pathways of Norgestimate (B1679921) and Ethinyl Estradiol (B170435)

Once in the environment, norgestimate and ethinyl estradiol undergo various degradation processes. Norgestimate is metabolized in the human body into active metabolites, primarily norelgestromin (B1679859) and norgestrel (B7790687), which are then excreted. fda.gov These metabolites, along with the parent compounds, are subject to further transformation in the environment. The metabolites of both norelgestromin and ethinyl estradiol are eliminated from the human body through renal and fecal pathways. fda.gov Studies have shown that after administration of radiolabeled norgestimate, approximately 47% of the radioactivity is eliminated in urine and 37% in feces. fda.gov

Ethinyl estradiol is known to be more persistent in the environment than its natural counterpart, 17β-estradiol. europa.eu Its degradation in aquatic systems can occur through both biotic and abiotic processes, including microbial degradation and photodegradation. However, the half-life of ethinyl estradiol in freshwater can range from less than a day to approximately 50 days under aerobic conditions, indicating its potential to persist long enough to impact aquatic life. europa.eu Research has also identified biodegradation pathways for ethinyl estradiol, such as through glucosylation, which can produce less toxic byproducts. core.ac.uk

The effectiveness of wastewater treatment plants in removing these compounds is a critical factor. While treatment processes can reduce their concentrations, complete removal is often not achieved, leading to their continuous release into surface waters. nih.gov

Molecular Mechanisms of Endocrine Disruption in Non-Human Biological Systems

Ethinyl estradiol is a potent endocrine-disrupting compound (EDC) that can interfere with the hormonal systems of wildlife, even at very low concentrations found in the environment. europa.eumdpi.com These compounds can mimic or block the actions of natural hormones, leading to adverse effects on reproduction and development in non-target species. nih.govnih.gov

The primary mechanism of endocrine disruption by ethinyl estradiol involves its interaction with estrogen receptors (ERs) in aquatic organisms. nih.govnih.gov Like natural estrogens, ethinyl estradiol can bind to these receptors, which are present in various tissues, including the reproductive system, liver, and bone. europa.eu This binding can trigger a cascade of molecular events that are normally regulated by endogenous hormones. researchgate.net

In fish, for example, exposure to environmental estrogens can lead to the induction of vitellogenin, an egg yolk precursor protein, in males—a response that is normally female-specific. nih.govresearchgate.net This serves as a well-established biomarker for estrogenic exposure. The binding of ethinyl estradiol to ERs can initiate the transcription of target genes by interacting with estrogen response elements (EREs) in the DNA. nih.gov This can disrupt normal physiological processes, leading to reproductive impairments such as reduced fertility and the development of intersex characteristics in male fish. europa.eu

In addition to direct receptor binding, the components of Tri-Sprintec and other synthetic steroids can interfere with the enzymes involved in steroid biosynthesis (steroidogenesis). nih.gov This can alter the natural balance of hormones in an organism.

For instance, some progestins have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of steroids. researchgate.net Norgestimate has demonstrated an inhibitory effect on certain enzymes. liverpool.ac.uk Disruption of enzymes like aromatase, which converts androgens to estrogens, is a key mechanism of endocrine disruption. nih.gov Alterations in the activity of such enzymes can lead to an imbalance in the levels of sex steroids, affecting sexual development and reproductive function in exposed wildlife. nih.govnih.gov

Receptor Binding and Signaling Interference in Aquatic Organisms

Bioaccumulation and Biotransformation in Environmental Species

Bioaccumulation refers to the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. The potential for bioaccumulation of norgestimate and ethinyl estradiol in aquatic species is a significant concern.

While some studies suggest a low to moderate potential for bioaccumulation of certain synthetic hormones in aquatic life, the continuous input of these substances into aquatic ecosystems can lead to significant exposure and uptake by organisms. researchgate.net For ethinyl estradiol, predicted bioaccumulation factors (BAFs) in river systems have been shown to vary among different organisms, with values ranging from 33 for some invertebrates to 332 for certain fish species. gov.bc.ca

Once absorbed, these compounds can undergo biotransformation within the organism, where they are metabolized into other substances. Fish and other aquatic organisms possess metabolic pathways that can transform synthetic steroids. fda.gov However, the extent and nature of this biotransformation can vary depending on the species and the specific compound. Studies have shown that due to the continuous discharge from sewage treatment plants and rivers, estrogen levels in the tissues of wild fish can be elevated. nih.gov The accumulation of these compounds is influenced by the level of exposure in their habitat. nih.gov

Future Research Directions and Unanswered Questions

Development of Advanced in silico Models for Compound Prediction and Receptor Activity

The development of new pharmaceutical compounds and the assessment of environmental chemicals for endocrine activity increasingly rely on computational, or in silico, methods. oup.com These models aim to predict the biological activity of a compound based on its chemical structure, reducing the time, cost, and ethical concerns associated with traditional screening methods. oup.comnih.gov For steroid hormones and their mimics, quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and molecular docking are key techniques. oup.complos.org

However, predicting the activity of ligands for steroid receptors presents significant challenges. The ligand-binding cavities of some nuclear receptors, like the Pregnane X Receptor (PXR), are large and flexible, allowing them to be activated by a structurally diverse range of compounds. plos.org This promiscuity makes accurate prediction difficult. plos.org The success of any predictive model is also highly dependent on the quality and size of the experimental datasets used for its training and validation. oup.com

Future research in this area should focus on the development of more sophisticated and reliable in silico tools. Key directions include:

Machine Learning and AI: Employing advanced algorithms, such as deep learning and neural networks, to analyze vast chemical and biological datasets can improve the accuracy of predicting binding affinity and receptor activation or antagonism. frontiersin.orgnih.gov

Consensus Modeling: Combining the predictions from multiple different QSAR models into a single, more robust prediction can improve both predictive power and the range of applicable chemicals. nih.gov

Integrated Systems Modeling: Developing models that not only predict receptor binding but also simulate downstream effects, including non-genomic signaling pathways and metabolic changes. This would provide a more holistic prediction of a compound's biological effect.

Refining Applicability Domains: Clearly defining the chemical space for which a given model can make reliable predictions is crucial for regulatory acceptance and practical application. oup.com

Table 2: Overview of in silico Modeling Approaches for Steroid Receptor Activity

| Modeling Approach | Description | Key Challenge | Future Direction |

|---|---|---|---|

| QSAR | Correlates chemical structure with biological activity using molecular descriptors. oup.com | Requires large, high-quality training datasets. oup.com | Use of machine learning to identify more predictive descriptors. researchgate.net |

| Molecular Docking | Simulates the interaction between a ligand and the 3D structure of a receptor's binding site. oup.comnih.gov | Receptor flexibility and scoring function accuracy. plos.org | Improved algorithms for dynamic receptor conformations. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for a molecule to be active at a specific receptor. plos.org | Can be too rigid; may miss novel binding modes. | Development of dynamic pharmacophore models. |

| Bayesian Modeling/Machine Learning | Uses probabilistic algorithms and large datasets to classify compounds as active or inactive. nih.gov | Can be a "black box," making mechanistic interpretation difficult. | Creating more interpretable AI models. nih.gov |

Mechanistic Studies on Long-Term Cellular and Biochemical Adaptations to Steroid Exposure

While the acute pharmacological effects of steroids are well-documented, the long-term cellular and biochemical adaptations resulting from sustained exposure are less understood and represent a critical area for future research. Chronic exposure to steroid hormones can induce lasting changes in cellular function and structure. frontiersin.orgfrontiersin.org

One fascinating area of research is the concept of "cellular memory." Studies on anabolic steroids have shown that even a brief period of exposure can lead to a long-lasting increase in the number of myonuclei within muscle fibers. nih.govresearchgate.net This structural change persists long after the steroid is withdrawn and can facilitate more rapid muscle growth upon subsequent stimuli. nih.gov Whether the synthetic steroids in Tri-Sprintec induce analogous long-term adaptive changes in their target tissues is an important unanswered question.

Long-term exposure to hormonal contraceptives has also been associated with various biochemical alterations. Studies have reported changes in lipid profiles, markers of oxidative stress, and hematological parameters. xiahepublishing.comnih.govresearchgate.net For instance, some research indicates that long-term use may be associated with changes in glutathione (B108866) peroxidase and vitamin E levels. xiahepublishing.com The precise molecular mechanisms driving these adaptations and their long-term physiological significance require deeper investigation.

Future mechanistic studies should aim to:

Investigate whether long-term exposure to norgestimate (B1679921) and ethinyl estradiol (B170435) induces persistent changes in myonuclear number or other structural adaptations in target cells.

Use transcriptomic and proteomic approaches to map the full spectrum of changes in gene and protein expression that occur in response to chronic steroid exposure.

Elucidate the mechanisms by which synthetic steroids influence metabolic pathways, such as lipid metabolism and oxidative stress response, over extended periods. xiahepublishing.comresearchgate.net

Determine the reversibility of these cellular and biochemical adaptations after cessation of exposure. nih.gov

Understanding these long-term effects at a mechanistic level is essential for a complete pharmacological profile of the compounds.

常见问题

Q. How should researchers design a robust clinical trial to evaluate Tri-Sprintec’s contraceptive efficacy while minimizing confounding variables?

Methodological Answer:

- Adopt a randomized, double-blind, placebo-controlled design with stratification for age, BMI, and hormonal baseline levels to control variability .

- Follow CONSORT guidelines for transparent reporting of participant flow, allocation, and adverse events .

- Include pharmacokinetic assessments (e.g., serum hormone levels) to correlate dosage compliance with efficacy outcomes .

What frameworks are recommended for formulating research questions on this compound’s secondary effects, such as acne reduction?

Methodological Answer:

- Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: Does this compound (Intervention) reduce inflammatory acne lesions (Outcome) compared to placebo (Comparison) in women aged 18–35 (Population)? .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions with clinical significance and methodological rigor .

Q. How can researchers ensure ethical compliance when recruiting participants for longitudinal studies on this compound?

Methodological Answer:

- Obtain institutional review board (IRB) approval and document informed consent processes, emphasizing risks like thromboembolism .

- Provide plain-language summaries of results to participants post-study, as per TCPS2 guidelines, to uphold transparency .

Q. What statistical methods are appropriate for analyzing this compound’s impact on menstrual cycle regularity in observational studies?

Methodological Answer:

- Use mixed-effects models to account for intra-individual variability in cycle length .

- Apply Bonferroni correction for multiple comparisons (e.g., cycle changes, hormone levels) to reduce Type I errors .

Q. How should researchers address missing data in retrospective studies on this compound’s real-world adherence rates?

Methodological Answer:

- Implement multiple imputation techniques with sensitivity analyses to assess bias .

- Validate self-reported adherence data against pharmacy dispensing records for triangulation .

Advanced Research Questions

Q. How can contradictions in this compound’s metabolic effects (e.g., LDL/HDL variability) be resolved through secondary data analysis?

Methodological Answer:

Q. What experimental designs are optimal for studying pharmacokinetic interactions between this compound and HCV therapies like ombitasvir/paritaprevir/ritonavir?

Methodological Answer:

Q. How can researchers reconcile conflicting findings on this compound’s efficacy in populations with polycystic ovary syndrome (PCOS)?

Methodological Answer:

Q. What methodologies are critical for assessing this compound’s long-term endometrial safety in high-risk populations (e.g., smokers)?

Methodological Answer:

Q. How can machine learning enhance predictive modeling of this compound discontinuation due to side effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。